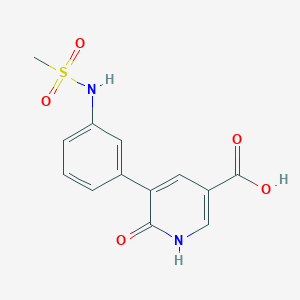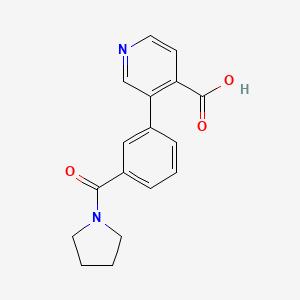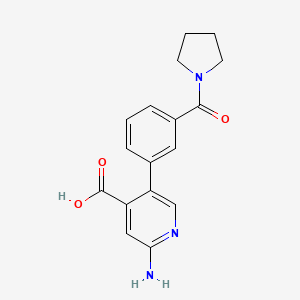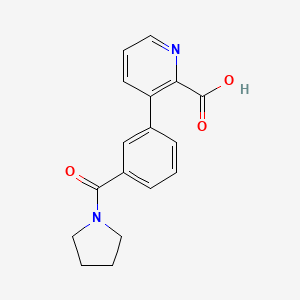
6-(3-Pyrrolidinylcarbonylphenyl)nicotinic acid, 95%
Descripción general
Descripción
6-(3-Pyrrolidinylcarbonylphenyl)nicotinic acid (6-PCPN) is an important synthetic compound that is used in a variety of scientific research applications. It is a derivative of nicotinic acid and is used as a ligand for the nicotinic acid receptor, which is found in the central nervous system. As a result, 6-PCPN has been used in a number of studies to better understand the role of the nicotinic acid receptor in various biochemical and physiological processes. In
Aplicaciones Científicas De Investigación
6-(3-Pyrrolidinylcarbonylphenyl)nicotinic acid, 95% has been used in a variety of scientific research applications. It has been used as a ligand for the nicotinic acid receptor, which is found in the central nervous system. As a result, it has been used in studies to better understand the role of the nicotinic acid receptor in various biochemical and physiological processes. For example, it has been used to study the effects of nicotinic acid receptor activation on synaptic plasticity, neurotransmission, and learning and memory. It has also been used to investigate the role of the nicotinic acid receptor in the regulation of energy balance and obesity.
Mecanismo De Acción
6-(3-Pyrrolidinylcarbonylphenyl)nicotinic acid, 95% binds to the nicotinic acid receptor, which is a G-protein coupled receptor (GPCR). Upon binding, the receptor is activated and this leads to a cascade of biochemical and physiological effects. The exact mechanism of action is still not fully understood, but it is believed to involve the activation of intracellular signaling pathways, such as the phosphoinositide 3-kinase (PI3K)/Akt pathway, as well as the activation of downstream effectors, such as adenylate cyclase and protein kinase C.
Biochemical and Physiological Effects
The activation of the nicotinic acid receptor by 6-(3-Pyrrolidinylcarbonylphenyl)nicotinic acid, 95% leads to a variety of biochemical and physiological effects. It has been shown to modulate synaptic plasticity, neurotransmission, and learning and memory. It has also been shown to regulate energy balance and obesity. In addition, it has been shown to modulate the release of hormones, such as glucagon and insulin, and to modulate the release of neurotransmitters, such as dopamine and serotonin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(3-Pyrrolidinylcarbonylphenyl)nicotinic acid, 95% has a number of advantages for use in lab experiments. It is relatively stable and can be stored for long periods of time. It is also relatively easy to synthesize and can be used in a variety of research applications. The main limitation is that it is not as potent as other compounds and may not be suitable for certain research applications.
Direcciones Futuras
There are a number of potential future directions for research involving 6-(3-Pyrrolidinylcarbonylphenyl)nicotinic acid, 95%. These include further investigation into the effects of the nicotinic acid receptor on synaptic plasticity, neurotransmission, and learning and memory. In addition, further research could be done to better understand the mechanism of action and to identify new potential therapeutic targets. Finally, further research could be done to explore the potential use of 6-(3-Pyrrolidinylcarbonylphenyl)nicotinic acid, 95% in the treatment of obesity and other metabolic disorders.
Métodos De Síntesis
6-(3-Pyrrolidinylcarbonylphenyl)nicotinic acid, 95% can be synthesized through a variety of methods. One method involves the reaction of 3-pyrrolidinylcarbonylphenyl chloride with nicotinic acid in anhydrous acetonitrile, followed by the addition of anhydrous sodium carbonate. The reaction is then heated to reflux for two hours and then cooled down to room temperature. The product is then extracted with ethyl acetate and further purified by recrystallization.
Propiedades
IUPAC Name |
6-[3-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c20-16(19-8-1-2-9-19)13-5-3-4-12(10-13)15-7-6-14(11-18-15)17(21)22/h3-7,10-11H,1-2,8-9H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQBLYDTBMBBII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=NC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70688374 | |
| Record name | 6-[3-(Pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261988-85-5 | |
| Record name | 3-Pyridinecarboxylic acid, 6-[3-(1-pyrrolidinylcarbonyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261988-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-[3-(Pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















